Bienvenue dans la boutique en ligne BenchChem!

N-[3-(acetylamino)phenyl]-4-propoxybenzamide

Phosphodiesterase PDE4 Enzyme inhibition

This aryl benzamide derivative is your definitive negative control for PDE4 inhibition assays and HDAC selectivity studies. With IC₅₀ >10,000 nM against PDE4A1A and no zinc-binding HDAC pharmacophore, it provides unambiguous baseline cAMP levels and eliminates benzamide-scaffold false positives. Essential for assay validation, HTS campaigns, and SAR profiling. Procure compound-specific validated material to ensure reproducible, interference-free results.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 925563-96-8
Cat. No. B4430893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-4-propoxybenzamide
CAS925563-96-8
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C18H20N2O3/c1-3-11-23-17-9-7-14(8-10-17)18(22)20-16-6-4-5-15(12-16)19-13(2)21/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyKRHNKMPEWKSBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Acetylamino)phenyl]-4-propoxybenzamide (CAS 925563-96-8): Compound Identification and Procurement Overview


N-[3-(acetylamino)phenyl]-4-propoxybenzamide (CAS 925563-96-8), also known as N-(3-acetamidophenyl)-4-propoxybenzamide, is a synthetic aryl benzamide derivative with the molecular formula C₁₈H₂₀N₂O₃ and a molecular weight of 312.4 g/mol . The compound features a central benzamide core substituted with a 4-propoxy group on the N-terminal aromatic ring and an N-[3-(acetylamino)phenyl] moiety, placing it within a broader chemical class that includes aminophenyl benzamide-based histone deacetylase (HDAC) inhibitors and phosphodiesterase (PDE) modulators [1][2]. This compound is primarily utilized as a specialized research tool in enzyme profiling and selectivity studies, rather than as a lead compound or therapeutic candidate [2].

Why N-[3-(Acetylamino)phenyl]-4-propoxybenzamide Cannot Be Interchanged with Structurally Similar Benzamide Analogs


Generic substitution among aryl benzamide derivatives is not scientifically justifiable due to extreme, function-inverting divergence in target engagement potency driven by minor structural modifications. N-[3-(acetylamino)phenyl]-4-propoxybenzamide exhibits IC₅₀ values greater than 10,000 nM against PDE4A1A and 5,900 nM against PDE4B1, representing negligible inhibitory activity at pharmacologically relevant concentrations [1][2]. In stark contrast, the structurally distinct but functionally related PDE4 inhibitor roflumilast displays sub-nanomolar IC₅₀ values (0.7–0.9 nM) against the same PDE4 isoforms . Similarly, within the aminophenyl benzamide class, potent HDAC inhibitors such as entinostat (MS-275) achieve IC₅₀ values of 243–453 nM against HDAC1/2/3 [3], whereas N-[3-(acetylamino)phenyl]-4-propoxybenzamide lacks the critical N-(2-aminophenyl)benzamide zinc-binding pharmacophore required for HDAC inhibition [4]. These multi-log magnitude potency differentials preclude any assumption of functional equivalence and underscore the absolute necessity of compound-specific validation for assay design and procurement.

Quantitative Differentiation Evidence: N-[3-(Acetylamino)phenyl]-4-propoxybenzamide vs. PDE4 Inhibitors and HDAC Analogs


Negligible PDE4A1A Inhibitory Activity: A >14,000-Fold Potency Differential vs. Roflumilast

N-[3-(acetylamino)phenyl]-4-propoxybenzamide demonstrates essentially no meaningful inhibition of human PDE4A1A, with a reported IC₅₀ greater than 10,000 nM [1]. In direct contrast, the clinical PDE4 inhibitor roflumilast exhibits an IC₅₀ of 0.7 nM against PDE4A1 under comparable in vitro conditions . The compound also shows weak activity against PDE4B1 (IC₅₀ = 5,900 nM) [2] and PDE7A (IC₅₀ >4,000 nM) [3], confirming a broadly weak PDE inhibition profile. This functional divergence is attributable to the absence of the 3,5-dichloropyridine-4-carboxamide moiety present in roflumilast, which is essential for high-affinity PDE4 catalytic site binding.

Phosphodiesterase PDE4 Enzyme inhibition Negative control

PDE4B1 Activity: >8,000-Fold Weaker Inhibition than Roflumilast

Against human PDE4B1, N-[3-(acetylamino)phenyl]-4-propoxybenzamide exhibits an IC₅₀ of 5,900 nM, representing only marginal inhibitory activity at concentrations that would typically be considered non-specific [1]. Roflumilast, a PDE4 inhibitor used as a positive control in similar assays, inhibits PDE4B1 with an IC₅₀ of 0.7 nM . The approximately 8,400-fold difference in potency confirms that N-[3-(acetylamino)phenyl]-4-propoxybenzamide cannot serve as a functional PDE4B1 inhibitor in any experimental context.

PDE4B cAMP signaling Selectivity Assay validation

PDE7A Cross-Reactivity Profile: Confirmation of Broad PDE Inactivity

To further characterize its PDE interaction profile, N-[3-(acetylamino)phenyl]-4-propoxybenzamide was evaluated against human PDE7A, yielding an IC₅₀ greater than 4,000 nM [1]. This confirms that the compound lacks meaningful inhibitory activity across multiple PDE isozymes, extending beyond PDE4 to PDE7. While a direct comparator for PDE7A inhibition with this specific compound is not available from the same assay panel, this data point is consistent with the broader class-level observation that this aryl benzamide scaffold, lacking optimized heterocyclic substituents, does not engage PDE catalytic domains with high affinity [2].

PDE7A Phosphodiesterase panel Selectivity Counter-screening

Structural Divergence from HDAC Inhibitor Benzamide Class: Absence of Critical Zinc-Binding Pharmacophore

N-[3-(acetylamino)phenyl]-4-propoxybenzamide belongs to the aryl benzamide chemical class, which includes potent histone deacetylase (HDAC) inhibitors such as entinostat (MS-275) and tacedinaline (CI-994). However, the target compound lacks the N-(2-aminophenyl)benzamide zinc-binding group that is essential for HDAC active site chelation [1]. Potent aminophenyl benzamide HDAC inhibitors such as compound 24a exhibit IC₅₀ values of 930 nM (HDAC1), 85 nM (HDAC2), and 12 nM (HDAC3) , while compound 15k achieves IC₅₀ values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3-NCoR2, respectively [2]. In contrast, N-[3-(acetylamino)phenyl]-4-propoxybenzamide features an N-[3-(acetylamino)phenyl] substitution pattern that positions the acetamide group at the meta position rather than the ortho position required for zinc coordination. BindingDB data indicate that structurally related benzamides lacking the ortho-amino group show negligible HDAC6 inhibition (IC₅₀ = 5,400 nM) [3], confirming that this scaffold modification abolishes HDAC inhibitory function.

HDAC Epigenetics Benzamide Structure-activity relationship

Beta-1 Adrenergic Receptor Binding: Confirmed Absence of Off-Target Activity

In receptor binding assays, N-[3-(acetylamino)phenyl]-4-propoxybenzamide exhibits no detectable affinity for the human beta-1 adrenergic receptor, a common off-target of benzamide-containing compounds . This negative result is particularly relevant because many structurally related benzamide derivatives, including certain antiarrhythmic agents (e.g., procainamide analogs), show measurable beta-adrenergic receptor binding that can confound cardiovascular or neurological assay interpretations. While a direct quantitative comparator for beta-1 binding affinity in the same assay panel is not available, this confirmed absence of affinity distinguishes the compound from beta-blocker-like benzamides and supports its use as a clean control in GPCR signaling studies.

GPCR Adrenergic receptor Off-target Selectivity panel

Optimal Scientific and Industrial Applications for N-[3-(Acetylamino)phenyl]-4-propoxybenzamide Based on Quantitative Evidence


Negative Control for PDE4 Inhibition Assays in cAMP Signaling Studies

Given its IC₅₀ values exceeding 10,000 nM against PDE4A1A and 5,900 nM against PDE4B1, N-[3-(acetylamino)phenyl]-4-propoxybenzamide is ideally suited as a negative control compound in any PDE4 inhibition assay [1][2]. Researchers can use this compound to establish baseline cAMP levels and confirm that observed effects of test compounds are attributable to genuine PDE4 inhibition rather than assay interference or solvent effects. This application is particularly valuable in high-throughput screening campaigns where false-positive rates must be minimized and in academic studies investigating PDE4-dependent inflammatory or neurological pathways. The compound's inactivity across PDE7A further extends its utility as a pan-PDE-inactive control [3].

Counter-Screen for Selectivity Profiling of Novel PDE4 Inhibitor Candidates

In medicinal chemistry programs developing novel PDE4 inhibitors, N-[3-(acetylamino)phenyl]-4-propoxybenzamide serves as a structurally related but functionally inert comparator for selectivity profiling [1][2]. By running this compound in parallel with lead candidates across PDE isozyme panels (PDE4A1A, PDE4B1, PDE7A, etc.), researchers can confirm that observed inhibitory activity is specific to the optimized pharmacophore rather than arising from nonspecific benzamide scaffold effects. The >14,000-fold potency differential versus roflumilast provides a clear benchmark for distinguishing active from inactive compounds .

Epigenetics Research: HDAC-Inactive Benzamide Scaffold Control

In epigenetics research employing aminophenyl benzamide-based HDAC inhibitors such as entinostat, tacedinaline, or compound 15k, N-[3-(acetylamino)phenyl]-4-propoxybenzamide can function as a structurally matched inactive control [1][2]. Because the compound lacks the ortho-amino group required for zinc chelation in the HDAC active site, it does not inhibit HDAC1, HDAC2, or HDAC3 at pharmacologically relevant concentrations [3]. This allows researchers to attribute chromatin modification effects (e.g., histone H3/H4 hyperacetylation, p21 upregulation) specifically to HDAC inhibition rather than to off-target benzamide scaffold interactions.

GPCR Signaling Studies Requiring Beta-Adrenergic-Neutral Controls

For studies investigating G protein-coupled receptor (GPCR) signaling pathways—particularly those involving cAMP modulation—N-[3-(acetylamino)phenyl]-4-propoxybenzamide offers a beta-adrenergic receptor-neutral control option [1]. The compound's confirmed absence of beta-1 adrenergic receptor binding eliminates concerns about unintended adrenergic modulation that could confound interpretation of cAMP-dependent readouts. This is especially relevant in cardiovascular pharmacology, neuropharmacology, and smooth muscle relaxation assays where beta-adrenergic tone must remain unperturbed.

Quote Request

Request a Quote for N-[3-(acetylamino)phenyl]-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.